BenchChemオンラインストアへようこそ!

3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one

Physicochemical profiling Drug-likeness Quinolinone SAR

3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one (CAS 484025-44-7, molecular formula C19H19FN2O, molecular weight 310.37 g/mol) is a synthetic 2‑quinolinone derivative featuring a 4‑fluorobenzylaminomethyl substituent at the 3‑position and methyl groups at positions 5 and 7 of the quinolinone core. Computed physicochemical properties include a topological polar surface area (TPSA) of 41.1 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, 4 rotatable bonds, and a complexity index of 456.

Molecular Formula C19H19FN2O
Molecular Weight 310.4 g/mol
CAS No. 484025-44-7
Cat. No. B3141777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one
CAS484025-44-7
Molecular FormulaC19H19FN2O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C(=O)NC2=C1)CNCC3=CC=C(C=C3)F)C
InChIInChI=1S/C19H19FN2O/c1-12-7-13(2)17-9-15(19(23)22-18(17)8-12)11-21-10-14-3-5-16(20)6-4-14/h3-9,21H,10-11H2,1-2H3,(H,22,23)
InChIKeyQSIQLRYPUWDAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one (CAS 484025-44-7): Core Structural and Pharmacophore Context


3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one (CAS 484025-44-7, molecular formula C19H19FN2O, molecular weight 310.37 g/mol) is a synthetic 2‑quinolinone derivative featuring a 4‑fluorobenzylaminomethyl substituent at the 3‑position and methyl groups at positions 5 and 7 of the quinolinone core. Computed physicochemical properties include a topological polar surface area (TPSA) of 41.1 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, 4 rotatable bonds, and a complexity index of 456 . The compound is commercially available at 98% purity from multiple suppliers for research use only . Structurally, it belongs to the 3‑aminomethyl‑2‑quinolinone class, a scaffold associated with diverse bioactivities including kinase inhibition and modulation of aminergic targets; however, peer‑reviewed primary literature reporting biological data specifically for this compound is extremely scarce, and high‑strength quantitative comparator evidence is limited .

Why Generic 2‑Quinolinone Analogs Cannot Replace 3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one in Focused Discovery Programs


Although the 2‑quinolinone scaffold is shared by many compounds, generic substitution fails because the specific combination of a 5,7‑dimethyl substitution pattern and a 4‑fluorobenzylaminomethyl side chain at position 3 creates a steric and electronic profile that cannot be replicated by simple analogs. The closest commercially available analog, 3-[(4-fluoro‑benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one (CAS 484025-46-9), differs fundamentally in both the position and electronic nature of the aromatic substituent: the 5,7‑dimethyl compound presents two electron‑donating methyl groups that symmetrically influence the quinolinone π‑system and increase lipophilicity, whereas the 6‑methoxy analog has a single electron‑donating methoxy group at a different position, producing a distinct hydrogen‑bonding acceptor surface and altered molecular shape. These differences are predicted to affect target binding, metabolic stability, and solubility profiles, making the two analogs non‑interchangeable in structure‑activity relationship (SAR) studies .

Quantitative Differentiation Evidence for 3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one Versus Closest Analogs


Topological Polar Surface Area (TPSA) Differentiation vs. 6‑Methoxy and Unsubstituted Quinolinone Analogs

The computed TPSA of the target compound is 41.1 Ų, compared to approximately 50.4 Ų for the 6‑methoxy analog (estimated from the additional oxygen atom contributing ~9.3 Ų to TPSA) and approximately 32.1 Ų for an unsubstituted 3‑aminomethyl‑2‑quinolinone . Lower TPSA values are correlated with improved passive membrane permeability and blood‑brain barrier penetration in CNS‑targeted programs. The 5,7‑dimethyl substitution thus provides a TPSA intermediate between the more polar 6‑methoxy and the less polar unsubstituted core, offering a distinct permeability window.

Physicochemical profiling Drug-likeness Quinolinone SAR

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count vs. 6‑Methoxy Analog

The target compound possesses 2 hydrogen bond donors (HBD), 3 hydrogen bond acceptors (HBA), and 4 rotatable bonds. In contrast, the 6‑methoxy analog (CAS 484025-46-9) has an additional oxygen atom that increases HBA count to 4 while maintaining 2 HBD and 4 rotatable bonds . The difference in HBA count alters the hydrogen‑bonding capacity and may influence selectivity for protein targets with distinct hydrogen‑bonding requirements. Furthermore, the 5,7‑dimethyl groups introduce steric bulk absent in the 6‑methoxy analog, which may restrict binding pocket accommodation in targets sensitive to shape complementarity.

Molecular recognition Ligand efficiency Quinolinone derivatives

Commercial Purity Specification (98%) vs. Typical Analog Purity Ranges

The target compound is offered at 98% purity by Leyan (Product No. 1619205, CAS 484025-44-7) . In comparison, many close analogs such as 3-[(4-fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one are available at 95% purity from certain suppliers, introducing additional variability in impurity profiles that can confound biological assay interpretation. A 3% absolute purity difference, while modest, may be meaningful in high‑sensitivity biophysical assays (e.g., SPR, ITC) where trace impurities can produce false positives or shift apparent IC50 values.

Compound procurement Quality control Quinolinone sourcing

Lipophilicity Modulation via 5,7‑Dimethyl Substitution vs. 6‑Methoxy: Implications for Partition Coefficient

The 5,7‑dimethyl pattern increases lipophilicity relative to the 6‑methoxy analog, as the replacement of a polar methoxy group with two methyl groups eliminates a hydrogen‑bond acceptor while adding hydrocarbon surface area. This is reflected in the absence of an oxygen atom in the target compound's core (C19H19FN2O vs. C18H17FN2O2 for the 6‑methoxy analog), corresponding to a calculated molecular weight difference of –1.9 g/mol but a predicted increase in logP of approximately +0.5 to +1.0 log unit based on fragment‑based estimation (AlogP contribution: –O– → –CH3 replacement) . Higher logP may enhance membrane permeability and CNS penetration but could reduce aqueous solubility, representing a trade‑off that must be evaluated in the context of specific assay conditions.

Lipophilicity ADME prediction Quinolinone series

Recommended Research Application Scenarios for 3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one Based on Quantitative Evidence


CNS Drug Discovery: Preferential Selection for Enhanced Membrane Permeability

The compound's moderate TPSA (41.1 Ų) relative to the 6‑methoxy analog (~50.4 Ų) and its estimated higher logP support its use as a CNS‑penetrant scaffold in programs targeting neurological or psychiatric disorders where passive blood‑brain barrier penetration is critical. The 5,7‑dimethyl pattern provides an intermediate permeability profile that may avoid the excessive efflux transporter recognition associated with very lipophilic analogs while improving brain exposure relative to the more polar 6‑methoxy variant .

SAR Exploration of Quinolinone Hydrogen‑Bonding Networks

With only 3 hydrogen bond acceptors compared to 4 for the 6‑methoxy analog, this compound enables systematic probing of the role of hydrogen‑bonding interactions in target engagement. Researchers can use the target compound to test the hypothesis that reducing HBA count improves selectivity for binding sites intolerant of additional polar contacts, a common optimization strategy in kinase and GPCR programs .

High‑Purity Starting Material for Biophysical Assay Development

The 98% purity specification (Leyan) makes this compound suitable for biophysical assays (SPR, ITC, MST) where impurity‑induced artifacts can compromise data quality. Compared to analogs typically offered at 95% purity, the higher baseline purity reduces the burden of pre‑assay repurification and improves confidence in measured affinity values during hit‑to‑lead progression .

Intracellular Target Engagement Studies Leveraging Lipophilicity

The predicted higher logP of the 5,7‑dimethyl compound (estimated ΔlogP +0.5 to +1.0 vs. 6‑methoxy) suggests an advantage for accessing intracellular targets that reside in lipid‑rich microenvironments, such as mitochondrially localized enzymes or membrane‑associated protein complexes. This compound may therefore be prioritized in oncology or metabolic disease programs where intracellular target residence is a key determinant of efficacy .

Quote Request

Request a Quote for 3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.